

# Spectroscopic comparison of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate and its analogues

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A Spectroscopic Comparison of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate and its Analogues

This guide provides a comparative spectroscopic analysis of **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate** and its analogues. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on available experimental and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

## Introduction

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a key intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. Its chemical structure, featuring a thiazole ring, an amino group, and a glyoxylate moiety, provides multiple sites for chemical modification, leading to a wide range of analogues with diverse biological activities. Understanding the spectroscopic properties of this parent compound and its derivatives is crucial for structural elucidation, purity assessment, and quality control in synthetic chemistry and drug discovery. This guide presents a summary of key spectroscopic data and detailed experimental protocols.

#### **Data Presentation**

The following table summarizes the available and predicted spectroscopic data for **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate** and selected analogues. Due to the limited availability of







published experimental data for the parent compound, predicted values for a closely related analogue, 2-Amino-5-formylthiazole, are included for comparative purposes.

Table 1: Spectroscopic Data Summary



Compoun d	Molecular Formula	Molecular Weight ( g/mol )	¹H NMR (δ ppm)	<sup>13</sup> C NMR (δ ppm)	Key IR Absorptio ns (cm <sup>-1</sup> )	Mass Spec (m/z)
Ethyl 2-(2- aminothiaz ol-4- yl)glyoxylat e	C7H8N2O3 S	200.22[1]	Data not available	Data not available	N-H stretch, C=O stretch (ester and ketone), C=N stretch, C- S stretch	[M]+ 200.03
Ethyl 2-(2- aminothiaz ol-4- yl)acetate	C7H10N2O2 S	186.23	Data not available	Data not available	N-H stretch, C=O stretch (ester), C=N stretch, C- S stretch	[M]+ 186.05
2- Aminothiaz ole	C3H4N2S	100.14	6.93 (d), 6.53 (d), 6.86 (s, NH <sub>2</sub> )[3]	Data not available	N-H stretch (~3300- 3400), C=N stretch (~1640), C- S stretch	[M]+ 100.01
2-Amino-5- formylthiaz ole (Predicted)	C4H4N2OS	128.15[4]	~9.8 (s, 1H, -CHO), ~8.0 (s, 1H, Thiazole- H4), ~7.5 (br s, 2H, - NH <sub>2</sub> )[4]	~185 (C=O), ~170 (C2), ~150 (C4), ~130 (C5) [4]	N-H stretch, C=O stretch (aldehyde), C=N stretch, C- S stretch	[M]+ 128.01



					C=O	
Ethyl glyoxylate	С4Н6Оз	102.09[5]	Data not available	Data not available	stretch (ester and aldehyde), C-O stretch	[M]+ 102.03

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- 1. Sample Preparation:
- Accurately weigh 5-25 mg of the thiazole compound for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.[6]
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl₃) in a clean, dry vial.[6]
- Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[6]
- Ensure the final solution height in the NMR tube is between 4.0 and 5.0 cm.[6]
- Cap the NMR tube securely, label it, and wipe the outside clean before insertion into the spectrometer.[6]
- 2. Data Acquisition:
- Insert the prepared sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]



- Set the acquisition parameters, including spectral width (typically 0-12 ppm for ¹H), number
  of scans (16-64 for ¹H), acquisition time (3-4 seconds for ¹H), and relaxation delay.[6]
- · Acquire the Free Induction Decay (FID) data.
- 3. Data Processing:
- Apply a Fourier Transform (FT) to the FID to obtain the frequency-domain spectrum.
- Phase correct the spectrum and perform baseline correction.
- Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

- 1. Sample Preparation (Thin Solid Film Method):
- Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[7]
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]
- 2. Data Acquisition:
- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty salt plate.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-tonoise ratio.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

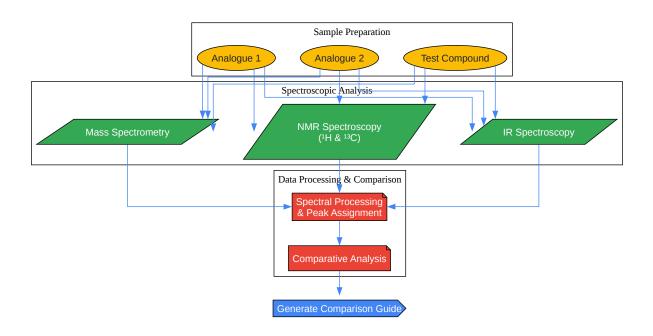


## **Mass Spectrometry (MS)**

- 1. Sample Preparation:
- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 μg/mL for analysis.
- If necessary, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up to remove interfering substances.
- 2. Data Acquisition (Electrospray Ionization ESI):
- Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
- Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
- The ions are then guided into the mass analyzer.
- Acquire the mass spectrum over a desired m/z range. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to obtain accurate mass measurements.[8]

# **Mandatory Visualization**

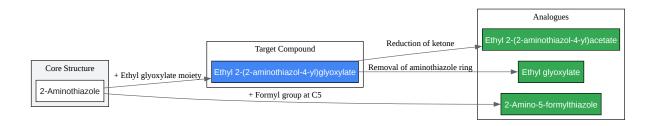




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Caption: Workflow for the spectroscopic comparison of a target compound and its analogues.





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Caption: Structural relationships between **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate** and its analogues.

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